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Compound of Interest

Compound Name: Tenulin

Cat. No.: B101169 Get Quote

Inulin, a naturally occurring polysaccharide, is a subject of extensive research in the fields of

nutrition, microbiology, and drug delivery due to its unique physiological properties as a

prebiotic dietary fiber. This technical guide provides an in-depth exploration of the chemical

structure of inulin, methodologies for its characterization, and key structural data for

researchers, scientists, and drug development professionals.

Core Chemical Structure
Inulin is a member of a class of dietary fibers known as fructans.[1] Its structure is a

heterogeneous collection of fructose polymers.[1]

Monomeric Composition: The polymer chain is primarily composed of D-fructose units.[2][3]

Typically, the chain is terminated by a single α-D-glucose moiety at the reducing end.[1][2][3]

Glycosidic Linkages: The fructose monomers within the inulin chain are linked by β(2→1)

glycosidic bonds.[1][2][4] The terminal glucose unit is connected to the fructose chain via an

α(1→2) glycosidic bond, the same linkage found in sucrose.[5][6] This β(2→1) linkage is crucial

to inulin's function as a dietary fiber, as human digestive enzymes in the upper gastrointestinal

tract cannot hydrolyze it.[1][2][4]

Chain Architecture: Plant-derived inulin is an almost exclusively linear polymer.[1] However, a

small degree of branching (a few percent) can occur, typically through β(2→6) linkages.[3][7] In

contrast, inulin produced by microbial sources is often more highly branched.[1] The general

chemical formula for inulin can be represented as C6nH10n+2O5n+1 or (C6H10O5)n.[1][3][8]
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Degree of Polymerization (DP): The chain length, or degree of polymerization (DP), of inulin is

highly variable and depends on its biological source (plant species), harvest time, and

processing conditions.[2] The DP can range from as few as 2 to as many as 200 fructose units.

[1] Molecules with a DP of less than 10 are often classified as fructo-oligosaccharides (FOS) or

oligofructose, while the term inulin is typically reserved for longer-chain molecules.[1][3][9]

Quantitative Structural Data
The degree of polymerization is a critical parameter that influences inulin's physicochemical

properties, such as solubility, sweetness, and prebiotic activity.[10] The table below

summarizes typical DP values for inulin from various sources.

Parameter Value Source(s)

General DP Range 2 - 200

Chicory, Jerusalem Artichoke,

Agave, Wheat, Garlic, etc.[1]

[2]

Standard Inulin DP 2 - 60
Typically extracted from

chicory root.[1][11]

High-Performance Inulin DP > 10 (avg. DP ≥ 23)
Fractions with lower DP are

removed.[1][12]

Fructo-oligosaccharides DP < 10 (typically 2-8)
Can be produced by hydrolysis

of inulin.[1][3][9][13]

Stevia rebaudiana Inulin Average DP ≈ 28
A source of naturally high DP

inulin.[10]

Microbial Inulin
DP > 100s, Molecular Weight >

10⁶ Da

Produced by certain bacteria.

[3]

Experimental Protocols for Structural
Characterization
The elucidation of inulin's chemical structure, including its DP, monomer composition, and

glycosidic linkages, requires a combination of advanced analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique for detailed structural analysis.

Objective: To confirm the identity of monosaccharide units, determine anomeric

configurations (α or β), identify linkage positions, and calculate the average degree of

polymerization (DPn).

Sample Preparation: A small quantity (e.g., 3-5 mg) of lyophilized inulin is dissolved in

deuterium oxide (D₂O, 99.95%) within a high-precision 5 mm NMR tube.[14] The sample

may be briefly heated (e.g., to 75°C) to ensure complete dissolution.[15]

Instrumentation: A high-field NMR spectrometer (e.g., 500 or 600 MHz) is used.

Methodology:

1D NMR (¹H and ¹³C):

¹H NMR: Provides a proton spectrum. A key signal is the isolated resonance of the

anomeric proton of the terminal α-glucose unit, which typically appears around 5.44

ppm.[15][16] The remaining glucose and fructose protons resonate in a crowded region

between 3.30 and 4.40 ppm.[15]

¹³C NMR: Provides a carbon spectrum, which helps identify the types of sugar residues

and their linkage positions.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same

sugar residue, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its

directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond)

correlations between protons and carbons. This is critical for identifying the glycosidic

linkages between different sugar units.[17]
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DPn Calculation via ¹H NMR: The average degree of polymerization can be calculated by

comparing the integral of the unique anomeric glucose proton (set to 1) with the integral of

the overlapping proton signals from the rest of the polymer chain.[15] The formula is: DPn

= ([Integral of polymer chain] - 6) / 7 + 1.[15]

Mass Spectrometry (MS)
MS is used to determine the molecular weight distribution and, consequently, the DP profile of

inulin samples.

Objective: To determine the mass of individual oligomers and polymers in a sample,

providing a detailed distribution of chain lengths.

Methodology:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This is a

preferred technique for analyzing polydisperse polymers like inulin. The inulin sample is

co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. A

laser pulse desorbs and ionizes the molecules, and their mass-to-charge ratio is

determined by their time of flight to a detector. The resulting spectrum shows a series of

peaks, each corresponding to an inulin chain of a specific DP, allowing for the

characterization of the full DP distribution.[6][18]

Electrospray Ionization (ESI) MS: This technique can also be used, often coupled with

liquid chromatography (LC-MS), to analyze the molecular weight of inulin oligomers.[2][11]

Chromatographic Techniques
Chromatography is essential for separating the heterogeneous mixture of inulin chains and for

analytical quantification.

Objective: To separate inulin chains based on their size (DP) and to quantify the amount of

inulin in a sample.

Methodology:

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection

(HPAEC-PAD): This is considered a gold-standard technique for the analysis of fructans. It
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provides excellent separation of oligosaccharides based on their degree of polymerization,

allowing for detailed DP profiling.[7][8] The separation typically occurs on a specialized

column (e.g., CarboPac) using a high pH mobile phase.[8]

Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography

(SEC), this method separates molecules based on their hydrodynamic volume. It is used

to determine the average molecular weight and the polydispersity of an inulin sample.[19]

Glycosidic Linkage Analysis
This destructive method confirms the specific positions of the bonds connecting the

monosaccharide units.

Objective: To definitively identify the linkage types (e.g., β(2→1) vs. β(2→6)) and branching

points.

Methodology:

Methylation Analysis: This is the most common method for linkage analysis.[11]

Permethylation: All free hydroxyl groups in the inulin polymer are methylated.

Hydrolysis: The glycosidic bonds are cleaved using acid, releasing partially methylated

monosaccharides.

Reduction and Acetylation: The monosaccharides are reduced to their corresponding

alditols and then acetylated. This creates Partially Methylated Alditol Acetates (PMAAs).

GC-MS Analysis: The resulting PMAA derivatives are separated and identified by Gas

Chromatography-Mass Spectrometry (GC-MS). The positions of the non-methylated

hydroxyl groups (now acetylated) correspond to the original positions of the glycosidic

linkages.[9][11]

Visualization of Chemical Structure
The following diagram illustrates the fundamental chemical structure of an inulin molecule with

a short degree of polymerization, highlighting the key monomeric units and glycosidic linkages.
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Caption: Linear structure of inulin showing the terminal α-D-glucose and the β(2→1) linked

fructose chain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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